molecular formula C13H20N2O2 B13745650 Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride CAS No. 24996-51-8

Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride

Cat. No.: B13745650
CAS No.: 24996-51-8
M. Wt: 236.31 g/mol
InChI Key: FTYZKBRQVSKNSN-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula and specific functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride typically involves the esterification of carbamic acid with the appropriate phenyl ester. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. For instance, the esterification can be carried out using methanol and hydrochloric acid as reagents, with the reaction being catalyzed by an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters. These products have their own unique properties and applications.

Scientific Research Applications

Carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of carbamic acid, such as:

Uniqueness

What sets carbamic acid, methyl-, 3-(dimethylamino)-4-isopropylphenyl ester, hydrochloride apart is its specific functional groups and molecular structure, which confer unique reactivity and applications

Properties

CAS No.

24996-51-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[3-(dimethylamino)-4-propan-2-ylphenyl] N-methylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-9(2)11-7-6-10(17-13(16)14-3)8-12(11)15(4)5/h6-9H,1-5H3,(H,14,16)

InChI Key

FTYZKBRQVSKNSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC(=O)NC)N(C)C

Origin of Product

United States

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